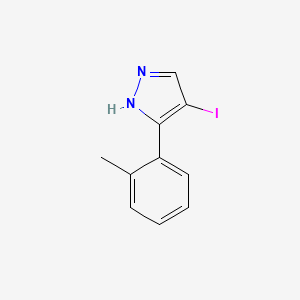
2-Methyl-6-(piperidin-1-yl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(piperidin-1-yl)nicotinonitrile is a heterocyclic compound that features a piperidine ring attached to a nicotinonitrile core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential pharmacological properties and its role as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(piperidin-1-yl)nicotinonitrile typically involves a multi-step process. One common method is the Dimroth rearrangement, which involves the reaction of chalcones with malononitrile and secondary heterocyclic amines such as piperidine . The reaction is usually carried out in dry alcohol, yielding the desired nicotinonitrile derivatives in fair to good yields.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and continuous flow processes, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions: 2-Methyl-6-(piperidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce nitrile groups to amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield primary amines.
科学的研究の応用
2-Methyl-6-(piperidin-1-yl)nicotinonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Methyl-6-(piperidin-1-yl)nicotinonitrile is not fully understood. it is believed to interact with various molecular targets and pathways in the body. For example, piperidine derivatives are known to inhibit certain enzymes and receptors, which can lead to various pharmacological effects .
Similar Compounds:
Piperidine: A simple heterocyclic amine that serves as a building block for many pharmaceuticals.
Nicotinonitrile: A nitrile derivative of pyridine that is used in the synthesis of various organic compounds.
Uniqueness: this compound is unique due to its combined structural features of both piperidine and nicotinonitrile. This combination imparts unique chemical and biological properties, making it a valuable compound in research and development.
特性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC名 |
2-methyl-6-piperidin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H15N3/c1-10-11(9-13)5-6-12(14-10)15-7-3-2-4-8-15/h5-6H,2-4,7-8H2,1H3 |
InChIキー |
CUZBPKMOAVXCRO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)N2CCCCC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


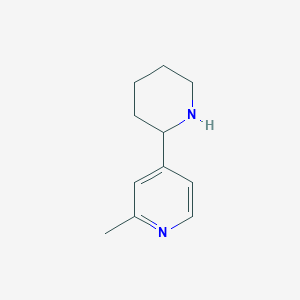

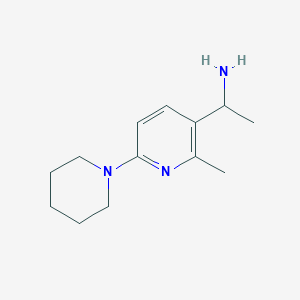
![2-Methyl-3-(methylthio)-4-(pyridin-4-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11807708.png)



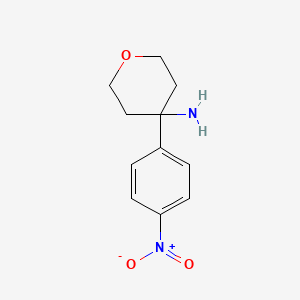
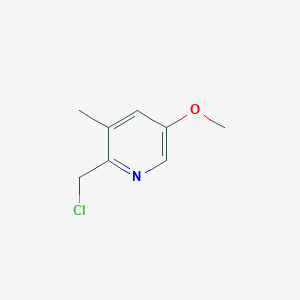
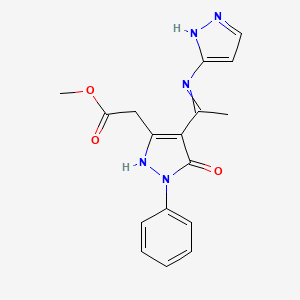

![3-(4-Isopropylbenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11807754.png)

